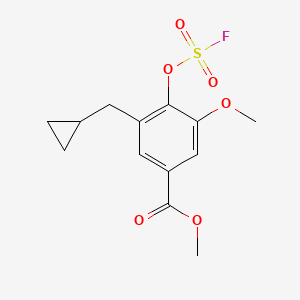
Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate, also known as MCFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MCFB is a member of the benzoate ester family and has a molecular formula of C16H17FO6S.
Scientific Research Applications
Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate has been the subject of several scientific studies due to its potential applications in the field of medicine. One study investigated the use of Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate as a potential anticancer agent, demonstrating that it was effective in inhibiting the growth of cancer cells in vitro. Another study looked at the use of Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate as an anti-inflammatory agent, showing that it was effective in reducing inflammation in animal models.
Mechanism of Action
The mechanism of action of Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate may exert its anti-inflammatory effects by inhibiting the production of certain cytokines and chemokines that are involved in the inflammatory response.
Biochemical and Physiological Effects
Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate has been shown to have several biochemical and physiological effects in scientific studies. In addition to its anticancer and anti-inflammatory properties, Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate has also been shown to have antifungal and antibacterial properties. Furthermore, Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate has been shown to have a low toxicity profile, making it a potentially safe compound for use in medical applications.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in a laboratory setting. Additionally, Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate has shown promise in several different scientific applications, making it a versatile compound for use in research. However, one limitation of using Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate. One potential area of exploration is the use of Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate as a potential treatment for fungal and bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate, which may lead to the development of new drugs that target similar pathways. Finally, more studies are needed to investigate the potential side effects of Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate and its long-term safety profile.
Conclusion
Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The synthesis method for Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate is relatively straightforward, and it has shown promise in several different scientific applications, including as an anticancer and anti-inflammatory agent. While more research is needed to fully understand the mechanism of action of Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate and its potential side effects, it is clear that this compound has the potential to be a valuable tool in medical research.
Synthesis Methods
Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate can be synthesized through a multistep process that involves the reaction of 3-(cyclopropylmethyl)-4-fluorobenzoic acid with methanol and sulfuric acid, followed by the reaction with methoxyacetic acid and thionyl chloride. The resulting product is then treated with sodium hydroxide to yield Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate. The synthesis method for Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate is relatively straightforward and can be performed in a laboratory setting.
properties
IUPAC Name |
methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO6S/c1-18-11-7-10(13(15)19-2)6-9(5-8-3-4-8)12(11)20-21(14,16)17/h6-8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBRKLCAGLRPHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OS(=O)(=O)F)CC2CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

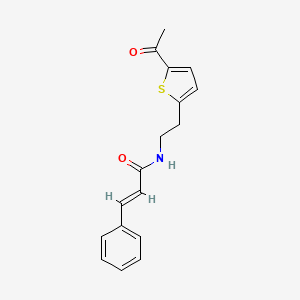

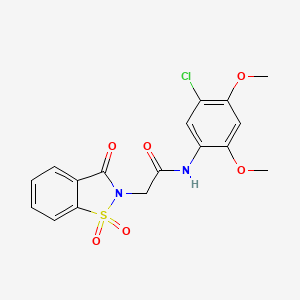
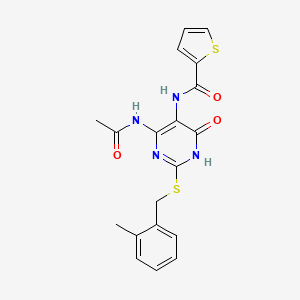



![1-(Chloromethyl)-3-(4-fluorobutyl)bicyclo[1.1.1]pentane](/img/structure/B2777209.png)
![2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate](/img/structure/B2777212.png)

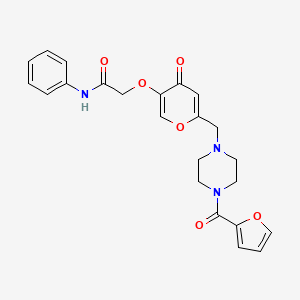
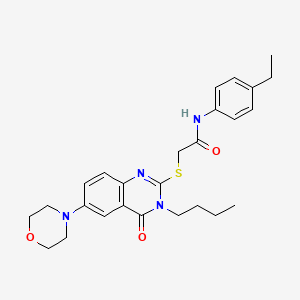
![(E)-3-(3-bromoanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2777218.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2777219.png)